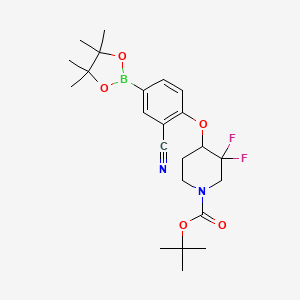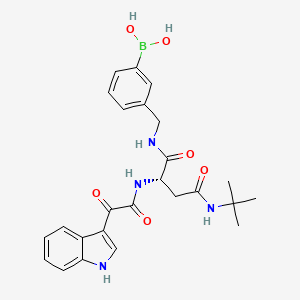
3-(2-chlorophenyl)-N-cyclohexylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-chlorophenyl)-N-cyclohexylpropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chlorophenyl group attached to a propanamide backbone, with a cyclohexyl group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-N-cyclohexylpropanamide typically involves the reaction of 2-chlorobenzoyl chloride with cyclohexylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield. The general reaction scheme is as follows:
2-chlorobenzoyl chloride+cyclohexylamine→this compound
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-chlorophenyl)-N-cyclohexylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an organic solvent.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Studied for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 3-(2-chlorophenyl)-N-cyclohexylpropanamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(3-chlorophenyl)-N-cyclohexylpropanamide
- 3-(4-chlorophenyl)-N-cyclohexylpropanamide
- 3-(2-chlorophenyl)-N-cyclohexylbutanamide
Uniqueness
3-(2-chlorophenyl)-N-cyclohexylpropanamide is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different biological activities and chemical properties compared to its analogs.
Propriétés
Formule moléculaire |
C15H20ClNO |
|---|---|
Poids moléculaire |
265.78 g/mol |
Nom IUPAC |
3-(2-chlorophenyl)-N-cyclohexylpropanamide |
InChI |
InChI=1S/C15H20ClNO/c16-14-9-5-4-6-12(14)10-11-15(18)17-13-7-2-1-3-8-13/h4-6,9,13H,1-3,7-8,10-11H2,(H,17,18) |
Clé InChI |
XSGSTLUTSYXRLU-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)NC(=O)CCC2=CC=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,6-Dimethylbicyclo[3.1.1]hept-2-ene-3-carbaldehyde](/img/structure/B14908237.png)
![(1S,5R)-1-((Benzyloxy)methyl)-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14908241.png)


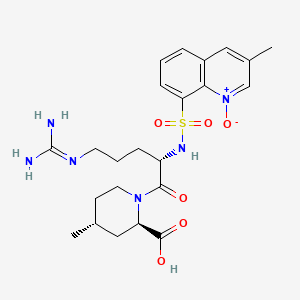
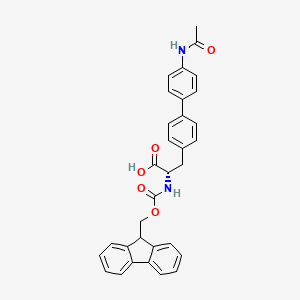
![5-Chloro-4-methyl-1H-pyrimido[4,5-d][1,3]oxazin-2(4H)-one](/img/structure/B14908285.png)
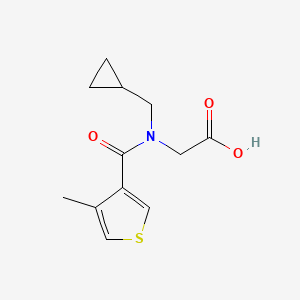
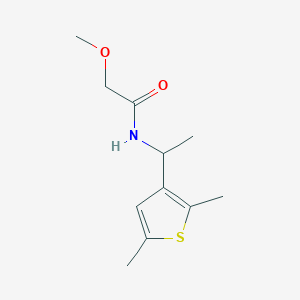
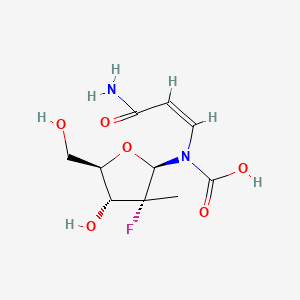

![3-((6-Chloropyridin-3-yl)methyl)thieno[3,2-d]pyrimidin-4(3h)-one](/img/structure/B14908307.png)
